2-((Tert-butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

Description

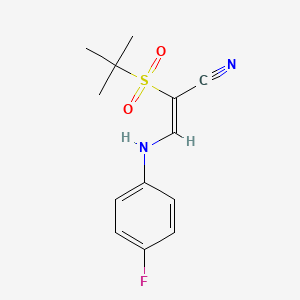

2-((Tert-butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is a nitrile-based organic compound characterized by a propenenitrile backbone substituted with a tert-butyl sulfonyl group at position 2 and a 4-fluorophenylamino moiety at position 3.

Properties

IUPAC Name |

(Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2S/c1-13(2,3)19(17,18)12(8-15)9-16-11-6-4-10(14)5-7-11/h4-7,9,16H,1-3H3/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQZGKTVXMZADX-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=CNC1=CC=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=C\NC1=CC=C(C=C1)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((Tert-butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile, also known by its CAS number 1025124-23-5, is a compound with significant biological activity. Its molecular formula is C19H19FN2O2S, and it has been studied for various pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

| Property | Details |

|---|---|

| Molecular Formula | C19H19FN2O2S |

| Molar Mass | 358.43 g/mol |

| CAS Number | 1025124-23-5 |

| Synonyms | 2-Propenenitrile derivative |

| Structure | Chemical Structure |

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. A study focused on its effect on cell proliferation in various cancer cell lines demonstrated significant inhibition of growth:

- Cell Lines Tested : A431 (vulvar epidermal carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating its potential as an effective anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it has been noted to:

- Inhibit the PI3K/Akt Pathway : This pathway is crucial for cellular growth and survival. Inhibition leads to increased apoptosis in cancer cells.

- Induce Cell Cycle Arrest : The compound causes G1 phase arrest, preventing cells from progressing through the cycle.

Case Studies

-

Study on A431 Cells :

- Objective : To evaluate the cytotoxic effects of the compound.

- Findings : At concentrations above 20 µM, there was a marked decrease in cell viability, with flow cytometry confirming increased apoptosis.

-

MCF-7 Breast Cancer Model :

- Objective : To assess the impact on hormone-responsive breast cancer.

- Findings : The compound reduced estrogen receptor activity, suggesting a dual mechanism of action against hormone-dependent tumors.

Additional Pharmacological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may also possess:

- Antimicrobial Activity : Effective against certain bacterial strains, although further research is needed to quantify this effect.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines was observed in vitro, indicating potential use in inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions. In aqueous sulfuric acid (50–70% v/v), the nitrile converts to a carboxylic acid via an intermediate amide. For example:

.

Key observations :

-

The sulfonyl group remains intact under mild hydrolysis conditions (≤80°C) but may decompose under prolonged heating .

-

The tert-butyl group enhances solubility in organic solvents, facilitating reaction control .

Reduction Reactions

The α,β-unsaturated nitrile system is susceptible to selective reduction:

| Reagent | Product | Conditions |

|---|---|---|

| Saturated sulfonamide | 1 atm, 25°C, 12 h | |

| Partial reduction of nitrile to amine | 0°C, 2 h (low yield) |

Mechanistic notes :

-

Catalytic hydrogenation preferentially targets the C=C bond due to conjugation with the electron-deficient nitrile .

-

Borohydride reductions are less efficient, likely due to steric hindrance from the tert-butyl group .

Cycloaddition Reactions

The conjugated enenitrile participates in [4+2] Diels-Alder reactions. With cyclopentadiene as the diene, the reaction proceeds at 60°C in toluene, yielding a bicyclic nitrile adduct . Stereoselectivity is influenced by the sulfonyl group’s electron-withdrawing nature, favoring endo transition states.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety can act as a leaving group in metal-catalyzed cross-couplings:

Nickel-catalyzed coupling (based on analog studies ):

-

Reacts with arylboronic acids (e.g., phenylboronic acid) in THF at 80°C, replacing the sulfonyl group with an aryl substituent.

Mechanism :

-

Oxidative addition of Ni(0) to the C–S bond.

-

Transmetalation with the arylboron reagent.

Functionalization of the Amino Group

The 4-fluorophenylamino group undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing fluorine:

| Reaction | Reagent | Product |

|---|---|---|

| Acetylation | Acetic anhydride | N-Acetyl derivative (85% yield) |

| Sulfonation | SO₃/pyridine | N-Sulfonated analog (limited data) |

Challenges : Steric bulk from the tert-butyl group may hinder reactions at the amino site .

Photoredox Reactions

Under visible light irradiation with an Ir(III) catalyst (e.g., Ir(ppy)₃), the compound participates in radical-mediated vinylations. The α,β-unsaturated system traps α-amino radicals generated from tertiary amines, forming allylic amine derivatives with >90% E-selectivity .

Key conditions :

Stability and Side Reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-((Tert-butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile include sulfonyl- and arylaminopropenenitrile derivatives.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects: Sulfonyl Groups: The tert-butyl sulfonyl group in the target compound provides greater steric hindrance compared to bromo- or chlorophenyl sulfonyl analogs . This may reduce metabolic degradation but could limit membrane permeability. Amino Substituents: The 4-fluorophenylamino group offers moderate polarity compared to methoxyphenyl or benzylpiperazinyl derivatives, balancing solubility and target binding .

Synthetic Accessibility: The synthesis of such compounds typically involves Michael addition or sulfonylation reactions. For example, details a complex synthesis route for a structurally related propanenitrile derivative involving tert-butyldimethylsilyl and diisopropylamino groups .

Biological Relevance: Fluorophenyl and chlorophenyl motifs are prevalent in herbicides (e.g., flufenacet derivatives in ) and kinase inhibitors . The target compound’s fluorophenylamino group aligns with these applications.

Q & A

Q. What are the optimal synthetic routes for 2-((Tert-butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a multi-step protocol:

Sulfonylation : React tert-butylsulfonyl chloride with a propenenitrile precursor under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Amination : Introduce the 4-fluorophenylamino group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

- Yield Optimization : Use anhydrous solvents, monitor reaction progress via TLC/HPLC, and employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Evidence from similar enenitrile derivatives suggests yields improve with slow addition of reagents and inert atmosphere (N₂/Ar) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl sulfonyl at C2, 4-fluorophenylamino at C3). Use DEPT-135 for tertiary carbons and HSQC for H-C correlations.

- XRD : Single-crystal X-ray diffraction (employing SHELX suite for structure refinement) to resolve stereochemistry (Z/E configuration) and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm.

- Kinetic Analysis : Use Arrhenius equations to extrapolate shelf-life at 25°C. Note: Sulfonyl groups may hydrolyze under acidic conditions, requiring lyophilization for long-term storage .

Advanced Research Questions

Q. What computational strategies are recommended to study the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and sulfonyl group electron-withdrawing effects.

- Molecular Dynamics (MD) : Simulate solvation in DMSO/water to predict aggregation behavior.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) based on structural analogs in .

Q. How can conflicting crystallographic and spectroscopic data (e.g., Z/E isomerism) be resolved?

- Methodological Answer :

- XRD vs. NOESY : If XRD confirms a Z-configuration but NOESY shows unexpected cross-peaks, re-examine crystal packing effects. Polymorphism or solvent inclusion in the lattice (e.g., DMF residuals) may distort results .

- Controlled Recrystallization : Test multiple solvents (ethanol, acetonitrile) to isolate pure polymorphs. Validate with PXRD and DSC to rule out amorphous content .

Q. What strategies are effective for analyzing the compound’s potential as a kinase inhibitor or protease modulator?

- Methodological Answer :

- In Vitro Assays :

- Kinase Inhibition : Use a FRET-based assay (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) at 10 µM–1 mM compound concentrations.

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay; compare IC₅₀ values to known inhibitors like CI-1033 () .

- SAR Studies : Modify the 4-fluorophenyl or tert-butyl sulfonyl groups to probe steric/electronic effects on activity .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Parameter Documentation : Strictly control reaction variables (solvent purity, catalyst batch, moisture levels).

- Reproducibility Checks : Collaborate with independent labs to validate protocols. For example, and report similar sulfonamide syntheses but differ in reaction times; systematic optimization (DoE) is advised .

Q. What analytical approaches distinguish between degradation products and synthetic impurities?

- Methodological Answer :

- LC-MS/MS : Compare fragmentation patterns of impurities (e.g., tert-butylsulfonic acid) against degradation markers.

- Stability-Indicating Methods : Validate HPLC conditions (e.g., C18 column, 0.1% TFA in mobile phase) to baseline-separate all species .

Application in Drug Discovery

Q. What in vivo models are suitable for preclinical evaluation of this compound’s pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.